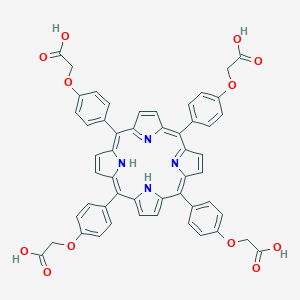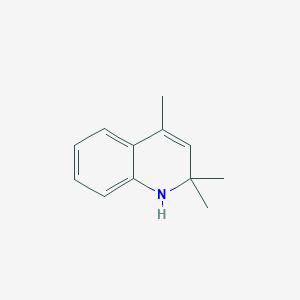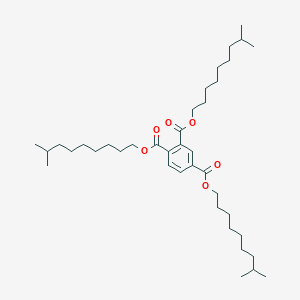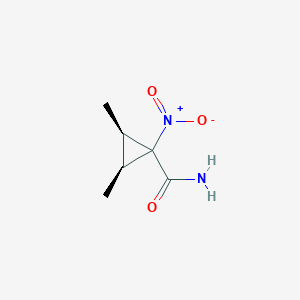
N-Benzylglycine ethyl ester
Descripción general
Descripción
El 2-(bencilamino)acetato de etilo es un compuesto químico importante que se utiliza ampliamente como intermedio en la síntesis de diversos productos químicos. Es un líquido incoloro a amarillo claro con la fórmula molecular C11H15NO2 y un peso molecular de 193,25 g/mol . Este compuesto se utiliza en los campos de la síntesis orgánica, los productos farmacéuticos, los agroquímicos y la producción de colorantes .
Mecanismo De Acción
El mecanismo de acción del 2-(bencilamino)acetato de etilo depende de su aplicación específica y de la molécula diana con la que interactúa. En general, este compuesto puede actuar como precursor o intermedio en varias vías bioquímicas. Por ejemplo, en aplicaciones farmacéuticas, puede estar involucrado en la síntesis de fármacos que se dirigen a enzimas o receptores específicos. Los objetivos moleculares y las vías involucradas varían según el contexto específico de su uso .
Métodos De Preparación
El 2-(bencilamino)acetato de etilo se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de bencilamina con cloroacetato de etilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Reacción de bencilamina con cloroacetato de etilo: La bencilamina se hace reaccionar con cloroacetato de etilo en presencia de una base como el hidróxido de sodio o el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como el etanol o el metanol a temperatura ambiente o a temperaturas ligeramente elevadas.
Purificación: El producto resultante se purifica por destilación o recristalización para obtener 2-(bencilamino)acetato de etilo de alta pureza.
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, teniendo en cuenta el costo, la eficiencia y la seguridad.
Análisis De Reacciones Químicas
El 2-(bencilamino)acetato de etilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el 2-(bencilamino)acetato de etilo en aminas u otras formas reducidas. Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos funcionales éster o amina. Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo para introducir nuevos sustituyentes.
Hidrólisis: El grupo éster en el 2-(bencilamino)acetato de etilo se puede hidrolizar para formar el ácido carboxílico y el alcohol correspondientes.
Aplicaciones Científicas De Investigación
El 2-(bencilamino)acetato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como intermedio versátil en la síntesis de diversos compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.
Productos farmacéuticos: Este compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos. Puede ser un bloque de construcción para la síntesis de ingredientes farmacéuticos activos (API).
Agroquímicos: El 2-(bencilamino)acetato de etilo se utiliza en la producción de pesticidas y herbicidas, contribuyendo a la productividad agrícola.
Colorante: Se emplea en la síntesis de colorantes y pigmentos utilizados en las industrias textil y de impresión.
Comparación Con Compuestos Similares
El 2-(bencilamino)acetato de etilo se puede comparar con otros compuestos similares, como:
2-(Metilamino)acetato de etilo: Este compuesto tiene una estructura similar pero con un grupo metilo en lugar de un grupo bencilo. Puede exhibir diferente reactividad y aplicaciones debido a la diferencia en los sustituyentes.
2-(Fenilamino)acetato de etilo: Este compuesto tiene un grupo fenilo en lugar de un grupo bencilo. La presencia del grupo fenilo puede influir en las propiedades químicas y la reactividad del compuesto.
Éster etílico de N-bencilglicina: Este es otro nombre para el 2-(bencilamino)acetato de etilo y destaca su similitud estructural con los derivados de la glicina.
El 2-(bencilamino)acetato de etilo es único debido a su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6436-90-4 | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?
A: A reliable method for quantifying this compound is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.
Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of this compound?
A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that this compound decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)







![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)

